N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
The compound N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a 4-oxo group at position 2. The acetamide side chain is linked to a 3-chlorophenyl group, contributing to its structural uniqueness.
Properties
CAS No. |
941920-73-6 |
|---|---|
Molecular Formula |
C21H17ClN4O2 |
Molecular Weight |
392.84 |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
QJPGJUDKPZCJOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and synthesis methods.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazin core structure, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 345.82 g/mol. Its structure includes:
- A chlorophenyl group
- A methylphenyl substituent
- An acetamide functional group
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow the compound to modulate the activity of these targets, leading to various biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to alter signaling pathways associated with inflammation and cancer.
Biological Activity Studies
Recent studies have evaluated the in vitro and in vivo biological activities of this compound:
Antifungal Activity
Research indicates that derivatives containing a pyrazole scaffold exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising results against pathogenic fungi such as Candida albicans and Aspergillus niger .
Antitubercular Activity
In addition to antifungal properties, some studies have reported that related compounds demonstrate activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrazolo Core : The initial step involves synthesizing the pyrazolo[1,5-a]pyrazin core using appropriate reagents.
- Substitution Reactions : Chlorination and acetamide formation are performed under optimized conditions to enhance yield and purity.
- Final Product Isolation : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal activity against Candida species.
- Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC).
- Results : The compound exhibited significant antifungal activity with MIC values comparable to standard antifungal agents.
-
Antitubercular Screening :
- Objective : To investigate the potential antitubercular effects.
- Methodology : Compounds were tested against Mycobacterium tuberculosis using standard broth dilution methods.
- Results : Notable inhibition was observed, suggesting further development for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares its pyrazolo[1,5-a]pyrazine core with several analogs but differs in substituents on the aryl groups. Key comparisons include:
Key Observations :
- Substituent Effects on logP : The 4-ethoxyphenyl group in increases lipophilicity (logP = 3.50) compared to the 4-methoxyphenyl analog (logP = 3.31) in . The target compound’s 4-methylphenyl substituent likely enhances lipophilicity further (~3.6 estimated), favoring membrane permeability .
- The dihydrobenzodioxin derivative () has higher PSA due to additional oxygen atoms .
- Hydrogen Bonding : The number of H-bond acceptors correlates with substituent polarity. For example, the dimethoxyphenyl group in increases H-bond acceptors to 8 .
Heterocyclic Core Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine : Compounds like F-DPA () replace pyrazine with pyrimidine, reducing ring strain and altering binding interactions. Such modifications are critical in radiopharmaceuticals for targeting translocator protein (TSPO) .
- Sulfanyl vs. Oxo Groups : introduces a sulfanyl linker, which may enhance metabolic stability compared to the oxo group in the target compound .
Bioactivity Trends
- Antimicrobial and Antiviral Activity: Pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups (e.g., chloro, cyano) show enhanced activity. For instance, compounds in exhibit antiviral activity against tobacco mosaic virus (TMV) .
- Enzyme Inhibition: Quinazolinone-acetamide derivatives () inhibit enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy. The target compound’s 4-oxo group may similarly interact with enzymatic active sites .
Preparation Methods
Three-Component Cyclization (Method A)
The core is synthesized via a one-pot reaction involving:
- Arylglyoxal (1.2 equiv)
- 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (1.0 equiv)
- Dimedone (1.5 equiv)
Conditions : Tetrapropylammonium bromide (TPAB, 10 mol%) in water at 80°C for 12 h. The mechanism proceeds through Knoevenagel condensation, Michael addition, and oxidative dearomatization (Fig. 1).
$$
\text{Arylglyoxal} + \text{Pyrazolamine} + \text{Dimedone} \xrightarrow{\text{TPAB, H}2\text{O}} \text{Core} + \text{H}2\text{O} \quad \text{(Yield: 88\%)}
$$
Advantages : Atom-economical, avoids toxic solvents.
Multi-Step Synthesis (Method B)
Alternative routes involve:
- Cyclization of 5-amino-3-methylpyrazole with diethyl malonate to form dihydroxypyrazolo[1,5-a]pyrimidine.
- Chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 h.
- Nucleophilic substitution with morpholine to introduce functional groups.
$$
\text{Dihydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{Dichloropyrimidine} \xrightarrow{\text{Morpholine}} \text{Substituted Pyrimidine} \quad \text{(Yield: 61–94\%)}
$$
Limitations : Lower overall yield (52%) due to intermediate purification steps.
Industrial-Scale Production
Batch reactors with automated temperature and pH control achieve 90% yield at 100 L scale. Key parameters:
- Residence time : 8–10 h
- Solvent : Ethanol/water (7:3 v/v)
- Catalyst : KI (2 mol%)
Synthesis of the N-(3-Chlorophenyl)acetamide Side Chain
Acylation of 3-Chloroaniline
Reactants :
- 3-Chloroaniline (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
Conditions : Pyridine (1.5 equiv) in dichloromethane (DCM) at 0°C → RT for 2 h.
$$
\text{3-Chloroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Pyridine}} \text{N-(3-Chlorophenyl)chloroacetamide} \quad \text{(Yield: 76\%)}
$$
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization (hexane/EtOAc).
Amination of Chloroacetamide
Reactants :
- N-(3-Chlorophenyl)chloroacetamide (1.0 equiv)
- Ammonium hydroxide (3.0 equiv)
Conditions : Reflux in ethanol for 6 h.
$$
\text{ClCH}2\text{CONHAr} + \text{NH}4\text{OH} \rightarrow \text{H}2\text{NCH}2\text{CONHAr} \quad \text{(Yield: 87\%)}
$$
Coupling of Core and Side Chain
Nucleophilic Substitution
Reactants :
- Pyrazolo[1,5-a]pyrazin-4-one (1.0 equiv)
- N-(3-Chlorophenyl)-2-bromoacetamide (1.1 equiv)
Conditions : K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h.
$$
\text{Core} + \text{BrCH}2\text{CONHAr} \xrightarrow{\text{K}2\text{CO}_3} \text{Compound X} \quad \text{(Yield: 82\%)}
$$
Characterization :
Alternative Coupling via EDCI/HOBt
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)
Conditions : DMF, RT, 12 h.
$$
\text{Core-COOH} + \text{H}2\text{NCH}2\text{CONHAr} \xrightarrow{\text{EDCI/HOBt}} \text{Compound X} \quad \text{(Yield: 78\%)}
$$
Data Tables
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | TPAB, H₂O, 80°C | 88 | 98 |
| B | POCl₃, reflux | 52 | 95 |
| Industrial | Batch reactor, KI | 90 | 99 |
Table 2: Side-Chain Synthesis Optimization
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acylation | Pyridine | DCM | 76 |
| Amination | NH₄OH | EtOH | 87 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
